molecular formula C18H18N2O3 B4703042 N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide

N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide

Cat. No. B4703042
M. Wt: 310.3 g/mol
InChI Key: XTXYVYWAOFRXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide, also known as FQPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FQPA belongs to the class of organic compounds known as quinoline carboxamides and is synthesized through a multi-step process.

Mechanism of Action

N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer progression and inflammation. N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes involved in DNA replication and repair. N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide has been shown to exhibit excellent pharmacokinetic properties, including good oral bioavailability and a long half-life. N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide is rapidly absorbed and distributed throughout the body, with high concentrations observed in the liver, kidney, and brain. N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide has also been shown to exhibit low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide is its broad-spectrum activity against various types of cancer cells and inflammatory diseases. N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide also exhibits good pharmacokinetic properties, making it an ideal candidate for drug development. However, the synthesis of N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide is complex and requires multiple steps, which can limit its availability for large-scale studies.

Future Directions

Future studies on N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are also needed to optimize the synthesis of N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide and develop more efficient methods for large-scale production. Additionally, studies on the pharmacokinetics and toxicity of N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide in humans are needed to evaluate its potential as a therapeutic agent. Finally, studies on the combination of N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide with other drugs or therapies may provide new avenues for the treatment of cancer and inflammatory diseases.

Scientific Research Applications

N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Recent studies have shown that N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-17(21)20(12-15-7-5-9-23-15)11-14-10-13-6-3-4-8-16(13)19-18(14)22/h3-10H,2,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXYVYWAOFRXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide
Reactant of Route 5
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide
Reactant of Route 6
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.